molecular formula C8H12N2 B106186 2-(6-Methylpyridin-2-yl)ethanamine CAS No. 19363-94-1

2-(6-Methylpyridin-2-yl)ethanamine

Cat. No. B106186
CAS RN: 19363-94-1
M. Wt: 136.19 g/mol
InChI Key: CDTHKXWPZVCHBX-UHFFFAOYSA-N
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Description

The compound "2-(6-Methylpyridin-2-yl)ethanamine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the methyl group and the ethanamine chain on the pyridine ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in various studies. For instance, the condensation of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde resulted in the formation of an unexpected compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, without the need for a catalyst or solvent . Although this does not directly describe the synthesis of 2-(6-Methylpyridin-2-yl)ethanamine, it provides insight into the reactivity of similar methylpyridinyl compounds under condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was determined using single crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds . This suggests that 2-(6-Methylpyridin-2-yl)ethanamine could also exhibit specific structural features that may influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the literature. Decarbonylation of α-diketones related to the compound of interest has been studied, showing a sequence of unexpected composite ion peaks during mass fragmentation, which indicates the potential for complex reaction pathways . Additionally, the reaction of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones suggests that the ethanamine moiety can participate in condensation reactions to form secondary amines . These findings could be extrapolated to predict the reactivity of 2-(6-Methylpyridin-2-yl)ethanamine in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(6-Methylpyridin-2-yl)ethanamine have been characterized. For instance, the presence of intramolecular hydrogen bonds in 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol contributes to the stabilization of its crystal structure . This information can be used to infer that 2-(6-Methylpyridin-2-yl)ethanamine may also form stable structures due to similar intramolecular interactions. Moreover, the spectral identification of Schiff bases derived from related amines indicates that UV-Visible and FTIR spectroscopy could be useful in characterizing the electronic and vibrational properties of 2-(6-Methylpyridin-2-yl)ethanamine .

Scientific Research Applications

Catalytic Applications

2-(6-Methylpyridin-2-yl)ethanamine has been explored for its catalytic properties, particularly in the synthesis and polymerization processes. For instance, zinc complexes bearing this compound as a ligand have shown high catalytic activity in the ring-opening polymerization of rac-lactide, producing highly stereocontrolled polylactide with significant stereochemical control (Nayab, Lee, & Jeong, 2012). This finding highlights the potential of such complexes in polymer science, particularly for biomedical applications where polylactide is used.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ligand has been utilized in the design and synthesis of metal-organic frameworks and coordination polymers with versatile functional properties. These materials have applications in gas storage, catalysis, and as sensors. For example, copper(II) coordination polymers synthesized with this ligand exhibit CO2-promoted functional properties, offering a pathway to develop materials for CO2 capture and sequestration (Ghosh et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds derived from 2-(6-Methylpyridin-2-yl)ethanamine have been a subject of interest. For instance, Schiff bases synthesized from this ligand showed promising in vitro antimicrobial and antidiabetic activities, indicating potential uses in pharmaceuticals and as inhibitors against COVID-19 (S. G et al., 2023).

Luminescent Materials

Research has also been conducted on the luminescent properties of complexes involving 2-(6-Methylpyridin-2-yl)ethanamine. These studies are aimed at developing new materials for optical applications, such as sensors and light-emitting devices. The synthesis and characterization of such materials have revealed their potential in detecting metal ions in water, which could be crucial for environmental monitoring (Kong et al., 2013).

Safety And Hazards

The safety information available indicates that 2-(6-Methylpyridin-2-yl)ethanamine is classified as a combustible solid . The flash point is not applicable . As with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent harm.

properties

IUPAC Name

2-(6-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTHKXWPZVCHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363792
Record name 2-(6-methylpyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-2-yl)ethanamine

CAS RN

19363-94-1
Record name 2-(6-methylpyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methylpyridin-2-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

4.76 g (35.3 mmol) of 1-hydroxybenzotriazole and 7.27 g (35.3 mmol) of dicyclohexylcarbodiimide were added to a solution of 7.02 g (29.4 mmol) of 4-(4-methylsulfonylaminophenyl)-4-oxobutyric acid in 60 ml of dimethylformamide at 0° C. and the mixture was stirred at that temperature for 1 h. 4.80 g (35.3 mmol) of 2-(6-methyl-2-pyridyl)ethylamine obtained in the above step (2) was added thereto. The mixture was stirred at room temperature for 12 h and then filtered. The filtrate was concentrated. The solid residue thus obtained was washed with a solvent mixture of chloroform/acetic acid/ethanol to give 9.39 g (yield: 89%) of the intended compound in the form of white crystals.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

28.5 ml (29.4 g, 586 mmol) of hydrazine monohydrate was added to a solution of 39.0 g (147 mmol) of N-[2-(6-methyl-2-pyridyl)ethyl]phthalimide obtained in the above step (1) in 300 ml of ethanol and the mixture was stirred at room temperature for 1.5 h. The mixture was poured into 300 ml of a saturated aqueous sodium carbonate solution. After extraction with chloroform, the organic layer was concentrated and the oily residue thus obtained was purified by distillation (75° to 80° C./0.01 mmHg). 12.6 g (yield: 63%) of the intended compound was obtained as a colorless oil.
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
N-[2-(6-methyl-2-pyridyl)ethyl]phthalimide
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
63%

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